Lipophilicity (XLogP3-AA) Driving Membrane Permeability: Target vs. Unsubstituted Analog
The target compound, 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine, exhibits a computed XLogP3-AA value of 2.6, indicating significant lipophilicity. This is a marked contrast to the simpler 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 53890-39-4, a common core intermediate lacking the N-phenyl group), which has a computed XLogP3-AA of -0.5 [1]. This 3.1 logP unit increase is a critical driver of membrane permeability and blood-brain barrier penetration potential, making the target compound more suitable for programs targeting intracellular or CNS-accessible targets where the unsubstituted analog would fail [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 53890-39-4): XLogP3-AA = -0.5 |
| Quantified Difference | ΔXLogP3-AA = 3.1 |
| Conditions | Standardized PubChem computed descriptor (XLogP3 3.0 algorithm) |
Why This Matters
A 3.1 unit logP difference predicts a ~1000-fold difference in membrane partitioning, directly impacting cellular assay outcomes and oral bioavailability predictions, making the N-phenyl substituent a selection-critical feature.
- [1] PubChem. PubChem Compound Summary for CID 1476342, 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine. National Center for Biotechnology Information (2025). View Source
